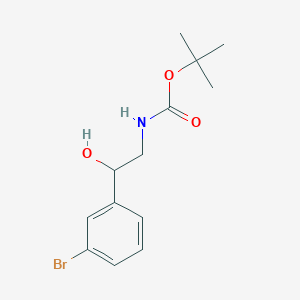

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc compounds are a class of organic compounds that contain a carbamate functional group. They are often used in organic synthesis as protective groups for amines . The “Boc” in “N-Boc” stands for “tert-butyloxycarbonyl”, which refers to the specific structure of the protective group .

Molecular Structure Analysis

The molecular structure of N-Boc compounds typically consists of a carbamate group (OC(O)NR), where R is a tert-butyl group. The other part of the molecule can vary widely depending on the specific compound .Chemical Reactions Analysis

N-Boc compounds are often used in organic synthesis because the Boc group can be easily removed under acidic conditions, revealing the protected amine . This allows for selective reactions to be carried out on other parts of the molecule.Scientific Research Applications

Bromine Isotope Analysis

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, as part of the class of brominated organic compounds (BOCs), can be studied using bromine isotope analysis. This technique is valuable for investigating environmental transformations of BOCs. Zakon et al. (2016) demonstrated that gas chromatography/quadrupole mass spectrometry (GC/qMS) systems can be employed for precise bromine isotope analysis of BOCs, which is essential for understanding their environmental impacts (Zakon, Halicz, Lev, & Gelman, 2016).

Anticancer Activities

Compounds related to N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine, such as bromophenol derivatives, have shown potential in cancer research. Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to exhibit significant anticancer activities against human lung cancer cell lines. This study highlights the potential of bromophenol derivatives in developing new anticancer drugs (Guo et al., 2018).

Synthesis of Fluorinated Amino Acids

Another application is in the synthesis of new cyclic fluorinated beta-amino acids. Van Hende et al. (2009) reported on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, highlighting the potential of N-Boc protected compounds in medicinal chemistry (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).

Modeling Bromide Binding

In the field of biochemistry, the N-Boc protected compounds are used for modeling the site of bromide binding in enzymes. Kraehmer and Rehder (2012) conducted a study using Boc-protected compounds to model the distances between bromine and vanadium in bromoperoxidases, which are enzymes found in marine algae (Kraehmer & Rehder, 2012).

Photocatalytic Applications

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine and related compounds can also be involved in photocatalytic processes. Dong et al. (2012) created N-doped (BiO)2CO3 hierarchical microspheres (N-BOC) for visible light photocatalysis, demonstrating their efficiency in environmental pollution control (Dong, Sun, Fu, Ho, Lee, & Wu, 2012).

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESWBJPOZNMSFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2501428.png)

![6-Isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2501429.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2501432.png)

![2-Chloro-4-methoxybenzo[d]oxazole](/img/structure/B2501435.png)

![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)